molecular formula C10H13BrO3 B13985672 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene

5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene

Cat. No.: B13985672
M. Wt: 261.11 g/mol
InChI Key: IFSXVNSCIZAIRT-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 1,3-dimethoxybenzene, featuring additional methoxy and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene typically involves the bromination of 1,3-dimethoxybenzene followed by the introduction of methoxymethyl groups. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 5-azido-1,3-dimethoxy-2-(methoxymethyl)benzene.

    Oxidation: Products include 5-bromo-1,3-dimethoxy-2-(formyl)methylbenzene.

    Reduction: The major product is 1,3-dimethoxy-2-(methoxymethyl)benzene.

Scientific Research Applications

5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-dimethoxy-2-(methoxymethyl)benzene is unique due to its combination of bromine, methoxy, and methoxymethyl groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

5-bromo-1,3-dimethoxy-2-(methoxymethyl)benzene

InChI

InChI=1S/C10H13BrO3/c1-12-6-8-9(13-2)4-7(11)5-10(8)14-3/h4-5H,6H2,1-3H3

InChI Key

IFSXVNSCIZAIRT-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1OC)Br)OC

Origin of Product

United States

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